2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the use of amino acids and reaction intermediates to create derivatives with potential antimicrobial activities. For instance, the synthesis of [(1H-benzotriazol-1-ylacetyl)amino]acetic acid derivatives is achieved by substituting corresponding amino acids on the reaction intermediate 1H-benzotriazol-1-ylacetyl chloride . This suggests that a similar approach could potentially be used for synthesizing derivatives of 2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid.
Molecular Structure Analysis
The molecular structure of compounds related to 2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid can be characterized by various spectroscopic methods. The derivatives mentioned in the second paper were characterized by physical, chemical parameters, TLC, and spectral data . These techniques could be applied to analyze the molecular structure of 2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid as well.
Chemical Reactions Analysis
The first paper discusses the reactions of a silylamido-phosphite compound with various acids and acetic anhydride, leading to the formation of a silylated product . Although this does not directly relate to 2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid, it provides an example of how similar compounds might react under certain conditions, which could be relevant for understanding the chemical reactions of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized derivatives in the second paper were characterized, which included their antimicrobial activity against various microorganisms . This indicates that derivatives of 2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid could also be evaluated for their physical and chemical properties, including potential biological activities.
Relevant Case Studies
The second paper provides a case study of the antimicrobial evaluation of synthesized derivatives, which showed effective antimicrobial activities . This suggests that 2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid derivatives could also be explored for similar biological applications, and such a case study would be relevant to understanding their potential uses.
Scientific Research Applications
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Scientific Field: Organic Chemistry
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Scientific Field: Medicinal Chemistry
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Scientific Field: Neurodegenerative Diseases Treatment
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Scientific Field: Cardiovascular Diseases Treatment
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Scientific Field: Parkinson’s Disease Treatment
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Scientific Field: Anti-inflammatory Research
Safety And Hazards
properties
IUPAC Name |
2-amino-2-(1,3-benzodioxol-5-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c10-8(9(11)12)5-1-2-6-7(3-5)14-4-13-6/h1-3,8H,4,10H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFERSVITJKMHLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394601 |
Source
|
Record name | 2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid | |
CAS RN |
39533-43-2 |
Source
|
Record name | 2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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